Adenine

説明

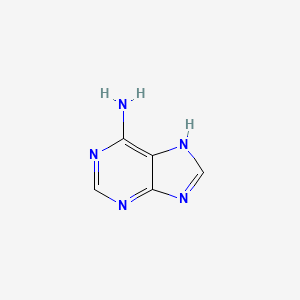

Structure

2D Structure

3D Structure

特性

IUPAC Name |

7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H3,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFFGJBXGBJISGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC=NC(=C2N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5 | |

| Record name | adenine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Adenine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022557 | |

| Record name | Adenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Adenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000034 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>20.3 [ug/mL] (The mean of the results at pH 7.4), 1.03 mg/mL | |

| Record name | SID47193680 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Adenine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00173 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000034 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

73-24-5 | |

| Record name | Adenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenine [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00173 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | adenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757793 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | adenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14666 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Purin-6-amine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Adenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adenine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.724 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JAC85A2161 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Adenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000034 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

360 °C | |

| Record name | Adenine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00173 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000034 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Adenine in Nucleic Acid Biochemistry

Structural Integration of Adenine (B156593) in DNA and RNA

This compound is a key building block of nucleotides, which are the monomeric units of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA) uni.luuni.lu. Its structural integration into these macromolecules is dictated by specific base-pairing rules, which are crucial for maintaining the stability and function of nucleic acid structures fishersci.semims.comuni.lu.

Base Pairing with Thymine (B56734) in DNA

In DNA, this compound (A) consistently forms a complementary base pair with thymine (T) fishersci.seuni.lu. This specific pairing, known as Watson-Crick base pairing, is stabilized by two hydrogen bonds between the this compound and thymine molecules fishersci.se. The consistent pairing of a purine (B94841) (this compound) with a pyrimidine (B1678525) (thymine) ensures a uniform width for the DNA double helix, which is essential for its stable structure uni.lu. This A-T pairing is fundamental to the accurate replication and transcription of genetic material uni.lu.

| Base Pair | Number of Hydrogen Bonds | Nucleic Acid |

| This compound-Thymine | 2 | DNA |

Base Pairing with Uracil (B121893) in RNA

In RNA, this compound (A) pairs with uracil (U) instead of thymine fishersci.seuni.luuni.lu. Similar to the A-T pairing in DNA, the this compound-uracil (A-U) base pair in RNA is also stabilized by two hydrogen bonds. This complementary pairing is vital for the formation of short double-stranded helices within RNA molecules, which contribute to their diverse three-dimensional structures and functions, such as in transfer RNA (tRNA) and messenger RNA (mRNA).

| Base Pair | Number of Hydrogen Bonds | Nucleic Acid |

| This compound-Uracil | 2 | RNA |

Roles of this compound in Genetic Information Flow

This compound's participation extends beyond structural components; it is actively involved in the dynamic processes that govern the flow of genetic information from DNA to RNA to protein uni.lu.

DNA Replication Mechanisms Involving this compound

During DNA replication, the process by which DNA makes copies of itself, this compound plays a crucial role in ensuring the accurate duplication of genetic material uni.lu. DNA polymerase, the enzyme responsible for synthesizing new DNA strands, incorporates this compound into the nascent strand by forming a base pair with thymine on the template strand. This precise complementary base pairing is fundamental for maintaining the integrity of the genetic code across generations of cells uni.lu.

Transcription Processes and this compound Incorporation

Transcription is the process where the genetic information encoded in DNA is copied into an RNA molecule. During this process, RNA polymerase reads the DNA template strand and synthesizes a complementary RNA strand. When an this compound (A) is encountered on the DNA template strand, RNA polymerase incorporates a uracil (U) into the growing RNA molecule. Conversely, if a thymine (T) is present on the DNA template, an this compound (A) is incorporated into the RNA transcript. The incorporation of this compound residues is also observed in the post-transcriptional modification of messenger RNA (mRNA), where a poly-A tail, a string of approximately 200 this compound nucleotides, is added to the 3' end. This poly-A tail helps protect the mRNA from degradation and signals for its export to the cytoplasm.

Translational Dynamics and this compound (A/U) Codon Recognition

Translational dynamics involve the decoding of genetic information from mRNA into proteins. In this process, the sequence of nucleotides in mRNA is read in groups of three, known as codons. This compound, as part of mRNA codons, is recognized by transfer RNA (tRNA) molecules during protein synthesis. Base-pairing between tRNA and messenger RNA (mRNA) forms the basis for the molecular recognition events that result in the nucleotide sequence of mRNA being translated into the amino acid sequence of proteins via the genetic code. For instance, codons containing this compound (A) on the mRNA will pair with anticodons on the tRNA that contain uracil (U) uni.lu. The specific A/U pairing in the context of codon-anticodon interactions is essential for the accurate assembly of amino acids into polypeptide chains, thereby ensuring the correct synthesis of proteins.

The Wobble Hypothesis and this compound's Role

The Wobble Hypothesis, proposed by Francis Crick, explains the degeneracy of the genetic code, where multiple codons can specify the same amino acid. This hypothesis suggests that the base pairing between the third nucleotide of a mRNA codon and the first nucleotide of a tRNA anticodon is less stringent than the canonical Watson-Crick base pairing (A-U, G-C). pnas.orgresearchgate.netwikipedia.orgnih.govfrontiersin.org

In the context of the wobble hypothesis, this compound (A) at the first position of the tRNA anticodon (wobble position 34) is generally expected to pair exclusively with uracil (U) at the third position of the mRNA codon. frontiersin.org However, in most organisms, an adenosine (B11128) at this wobble position is post-transcriptionally modified to inosine (B1671953) (I). Inosine, a deaminated form of adenosine, exhibits true wobble qualities, allowing it to pair with uracil (U), cytosine (C), and even this compound (A) at the third codon position, thereby expanding the decoding capacity of a single tRNA species. wikipedia.orgnih.govfrontiersin.org This modification of this compound to inosine at the wobble position is crucial for efficient translation and reduces the total number of tRNA species required to translate the genetic code. nih.govfrontiersin.org

Exceptions to this compound's Exclusion in the Wobble Position

While the general rule dictates that this compound at the anticodon wobble position is typically deaminated to inosine to facilitate broader codon recognition, exceptions exist. For instance, in some plant cytoplasmic tRNAs, an unmodified this compound (A) at the wobble position of the anticodon has been observed to be the rule rather than the exception. nih.gov In vitro translation studies have indicated that in these plant systems, the absence of inosine in the wobble position of tRNA does not prevent decoding. nih.gov Similarly, in Mycoplasma, an unmodified A at the wobble position of tRNA can efficiently translate specific codons. nih.gov These instances suggest that the strict exclusion of unmodified this compound from the wobble position, as implied by the initial wobble hypothesis, may not universally apply and can be influenced by species-specific adaptations or other compensatory mechanisms. pnas.orgnih.govnih.gov

Post-Transcriptional and Post-Translational Modifications of this compound

This compound undergoes various modifications at both the nucleic acid (post-transcriptional) and protein (post-translational) levels, which are critical for regulating cellular processes.

This compound Methylation and its Biological Implications

N6-methylthis compound (6mA or m6dA) is a significant methylation modification found in both DNA and RNA. nih.govnih.govfrontiersin.org

In bacteria, this compound methylation, particularly at GATC sites by the Dam methylase or GANTC sites by the CcrM methylase, plays a widespread role in epigenetic regulation. oup.comasm.orgnih.govoup.com These modifications provide signals for various DNA transactions, including DNA replication initiation, chromosome segregation, mismatch repair, and gene expression. oup.comasm.orgnih.govoup.com Unlike eukaryotes where cytosine methylation is more extensively studied for epigenetic regulation, this compound methylation appears to have a greater regulatory role in bacteria. oup.comasm.org

While traditionally thought to be absent or rare in eukaryotes, N6-methylthis compound (6mA) has been reported in the DNA of various eukaryotes, including unicellular protozoa, algae, plants, and mammals. nih.govresearchgate.net Its existence and precise functions in more recently evolved multicellular eukaryotes remain a topic of ongoing research and debate, but it has been proposed to modulate DNA structure, transcription, and transmit information across generations. nih.govresearchgate.netusda.gov In bovine preimplantation embryo development, 6mA is hypothesized to represent a precise epigenetic mechanism for gene regulation. usda.gov

This compound methylation can significantly impact protein function and gene expression by altering DNA-protein interactions. nih.govoup.comnih.gov The addition of a methyl group to this compound can change the thermodynamic stability and curvature of DNA, thereby affecting the binding of replication initiation complexes, mismatch repair complexes, RNA polymerase, and transcription factors. nih.govoup.comnih.gov

In bacteria, this compound methylation can either inhibit or enhance transcription depending on the specific gene and the location of the methylated site within regulatory sequences. oup.comnih.govplos.org For example, methylation of certain GATC sites can affect the binding of transcriptional regulators, leading to changes in gene expression. oup.comnih.gov In some cases, specific protein binding can block GATC methylation, allowing for the transmission of distinct epigenetic states to daughter cells. asm.org

In RNA, N6-methyladenosine (m6A) is one of the most abundant post-transcriptional modifications in cellular RNA species across all kingdoms of life. nih.govfrontiersin.orgresearchgate.netnih.govtandfonline.com It affects nearly every aspect of RNA metabolism, including subcellular localization, splicing, export, stability, degradation, and translation. nih.govresearchgate.net m6A can subtly destabilize RNA structure and modulate the binding of specific proteins, thereby impacting RNA folding and interactions with other molecules like microRNAs. nih.govresearchgate.netnih.govtandfonline.com

Role in Epigenetic Regulation

Other Covalent Modifications and their Functional Consequences

Beyond methylation, this compound and its derivatives undergo other covalent modifications that have functional consequences.

Post-Transcriptional Modifications of RNA: In eukaryotes, mRNA undergoes several post-transcriptional modifications to become mature and functional. These include the addition of a 5' methylated cap and a 3' poly-A tail (a long chain of this compound nucleotides). savemyexams.comnowgonggirlscollege.co.inunacademy.combioninja.com.auwikipedia.org The poly-A tail, consisting of approximately 250 this compound residues, enhances mRNA stability, protects it from degradation by exonucleases, and facilitates its transport from the nucleus to the cytoplasm for translation. savemyexams.comunacademy.combioninja.com.auwikipedia.org

Post-Translational Modifications of Proteins: this compound-containing molecules, such as ATP and NAD+, are involved in various post-translational modifications (PTMs) of proteins. For instance, AMPylation (also known as adenylylation) involves the covalent transfer of an AMP residue (derived from ATP) to an amino acid side chain of a protein. acs.orgnih.gov This modification can regulate the activity of enzymes and small GTPases, influencing processes like signal transduction, cytoskeletal rearrangement, and vesicular trafficking. acs.orgnih.gov Other PTMs involving this compound-related compounds include ADP-ribosylation, which uses nicotinamide (B372718) this compound dinucleotide (NAD+). acs.org Additionally, this compound propenal, a product of oxidative stress, can covalently modify protein lysine (B10760008) residues, leading to a reduction in protein-DNA binding affinity, as observed in DNA repair proteins like XPA. acs.org

Adenine in Cellular Energy Metabolism and Bioenergetics

Adenosine (B11128) Triphosphate (ATP) and Adenine's Central Role in Energy Transfer

Adenosine Triphosphate (ATP) is widely recognized as the primary energy currency of the cell, facilitating the transfer of chemical energy to power diverse cellular processes such as protein synthesis, muscle contraction, nerve impulse propagation, and active transport. wikipedia.orgpatsnap.comnih.govtutorchase.combritannica.com ATP is a nucleotide composed of three main structures: the nitrogenous base This compound (B156593), the sugar ribose, and a chain of three phosphate (B84403) groups. tutorchase.combritannica.com The energy contained within ATP is primarily stored in the high-energy bonds between these phosphate groups. tutorchase.combritannica.com

ATP is continuously synthesized and hydrolyzed within cells to meet their energy demands. nih.govbritannica.com The majority of ATP synthesis in aerobic organisms occurs through cellular respiration, primarily within the mitochondrial matrix, a process known as oxidative phosphorylation. nih.govnih.govbyjus.commicrobenotes.comdeshbandhucollege.ac.in During oxidative phosphorylation, energy released from the oxidation-reduction reactions of the electron transport chain is used to drive the synthesis of ATP from Adenosine Diphosphate (B83284) (ADP) and inorganic phosphate (Pᵢ). nih.govmicrobenotes.com This process is largely catalyzed by the enzyme ATP synthase, which utilizes a proton gradient across the inner mitochondrial membrane to power ATP formation. britannica.comnih.govbyjus.commicrobenotes.com In eukaryotes, the oxidation of one molecule of NADH typically leads to the synthesis of three molecules of ATP, while FADH₂ yields two ATP molecules. nih.gov

ATP can also be produced by substrate-level phosphorylation, where a phosphate group is directly transferred from a high-energy substrate to ADP, occurring independently of the electron transport chain. deshbandhucollege.ac.inwikipedia.org Examples include certain reactions in glycolysis. deshbandhucollege.ac.in In photosynthetic organisms, ATP is synthesized in chloroplasts via photophosphorylation, which also involves a chemiosmotic mechanism driven by a proton gradient. byjus.comdeshbandhucollege.ac.in

ATP hydrolysis, the breakdown of ATP into ADP and Pᵢ, is an energetically favorable process that releases approximately -7.3 kcal/mol of Gibbs free energy, which is then harnessed to fuel cellular activities. nih.govnih.gov This process typically involves the removal of the outer phosphate group through the addition of a water molecule. tutorchase.combritannica.com The mechanism of ATP hydrolysis often involves the cooperative action of water molecules and specific catalytic residues within enzymes, leading to nucleophilic attack on the γ-phosphate and subsequent proton transfer. nih.govacs.orgnih.govpnas.orgacs.org

The Adenylate Energy Charge (AEC) is a quantitative index used to measure the energy status of biological cells. wikipedia.orgmicrobiologyresearch.orgquora.com It reflects the balance between ATP, ADP, and Adenosine Monophosphate (AMP), the three this compound nucleotides. wikipedia.orgmicrobiologyresearch.orgbiomedgrid.com The AEC is calculated using the formula:

AEC = ([ATP] + 0.5 [ADP]) / ([ATP] + [ADP] + [AMP]) microbiologyresearch.orgquora.combiomedgrid.com

The AEC ranges from 0 to 1, with a value of 1 indicating that all adenylate is in the form of ATP, and a value of 0 indicating that all adenylate is in the form of AMP. quora.com In healthy, metabolically active cells, the AEC typically ranges between 0.7 and 0.95, indicating a high proportion of ATP. wikipedia.orgquora.combiomedgrid.com This ratio is crucial for regulating metabolic reactions, as many enzymes' activities are modulated by the cell's energy charge. quora.com For instance, an AEC below 0.4 to 0.5 has been shown to be incompatible with high viability in some microbial populations. microbiologyresearch.org

Table 1: Typical Adenylate Energy Charge (AEC) Ranges and Cellular States

| AEC Range | Cellular State |

| 0.7 - 0.95 | Healthy, Metabolically Active wikipedia.orgquora.combiomedgrid.com |

| 0.44 - 0.78 | Stressed but Viable biomedgrid.com |

| < 0.44 | Moribund biomedgrid.com |

ATP Synthesis and Hydrolysis Mechanisms

Coenzymes Containing this compound

Beyond ATP, this compound is a vital structural component of several other coenzymes that are indispensable for various metabolic pathways, particularly those involving redox reactions. wikipedia.orgpatsnap.com These include Nicotinamide (B372718) this compound Dinucleotide (NAD+/NADH), Flavin this compound Dinucleotide (FAD/FADH₂), and Coenzyme A. wikipedia.orgpatsnap.com

Nicotinamide this compound Dinucleotide (NAD) is a central coenzyme in metabolism, existing in two forms: the oxidized form (NAD+) and the reduced form (NADH). wikipedia.orgahajournals.orgpromegaconnections.comdecodeage.comctpharma.com.tr NAD is a dinucleotide, meaning it consists of two nucleotides joined through phosphate groups, one of which contains this compound. ctpharma.com.tr This molecule is crucial for biochemical processes that generate energy through nutrient oxidation. ctpharma.com.tr

NAD+/NADH plays a pivotal role as an electron carrier in numerous redox reactions within cells. wikipedia.orgpromegaconnections.comdecodeage.comctpharma.com.trdriphydration.comlibretexts.orgvaia.comnih.gov NAD+ acts as an oxidizing agent, accepting electrons (and a proton) from other molecules, thereby becoming reduced to NADH. wikipedia.orgpromegaconnections.comdecodeage.comctpharma.com.trdriphydration.comvaia.com Conversely, NADH acts as a reducing agent, donating electrons. wikipedia.orgctpharma.com.tr This interconversion between NAD+ and NADH is fundamental for harvesting energy from nutrients. vaia.com

In cellular respiration, NAD+ accepts electrons during glycolysis and the citric acid cycle (Krebs cycle), forming NADH. wikipedia.orgdecodeage.comdriphydration.comvaia.com The NADH then carries these high-energy electrons to the electron transport chain (ETC) located in the inner mitochondrial membrane. nih.govdriphydration.comlibretexts.orglumenlearning.combbc.co.uktutorchase.com As electrons are passed along the ETC through a series of protein complexes, their energy is used to pump protons across the membrane, creating a proton gradient. nih.govlibretexts.orglumenlearning.combbc.co.uktutorchase.com This gradient subsequently drives the synthesis of ATP via oxidative phosphorylation. nih.govmicrobenotes.comlumenlearning.comtutorchase.com The regeneration of NAD+ from NADH in the ETC is essential for the continuation of glycolysis and the citric acid cycle. decodeage.com

The NAD+/NADH ratio is a critical indicator of the cell's redox state and metabolic activity. wikipedia.orgpromegaconnections.com A high NAD+/NADH ratio typically favors oxidative reactions, which are necessary for increased energy demands. promegaconnections.com In healthy mammalian tissues, the ratio of free NAD+ to NADH in the cytoplasm is estimated to be around 700:1, promoting oxidative processes. wikipedia.org

A systemic decrease in NAD+ levels across multiple tissues is observed with aging in various organisms, including humans. ahajournals.orgnih.govnad.comnmn.comf1000research.com This age-associated NAD+ decline is linked to the pathophysiology of numerous age-related diseases, including metabolic disorders, neurodegenerative diseases (such as Alzheimer's and Parkinson's disease), cardiovascular problems, sarcopenia, and frailty. ahajournals.orgpromegaconnections.comnih.govnmn.comf1000research.comwustl.edumdpi.com

Several mechanisms contribute to this decline. One significant cause is the decrease in the biosynthesis of NAD+, particularly through the enzyme nicotinamide phosphoribosyltransferase (NAMPT). ahajournals.orgnmn.comf1000research.com Additionally, increased consumption of NAD+ by NAD+-consuming enzymes contributes to its depletion. nih.govnmn.com Enzymes like CD38 and poly(ADP-ribose) polymerases (PARPs) are major consumers of NAD+. nih.govnad.comnmn.commdpi.comdoi.org Chronic inflammation, which increases with aging, can activate CD38, leading to further NAD+ depletion. nad.comnmn.com DNA damage, which accumulates with age, also activates PARPs, further consuming NAD+ and potentially creating a vicious cycle where NAD+ depletion exacerbates aging processes. nad.comnmn.comf1000research.com Restoring NAD+ levels has emerged as a potential therapeutic approach to ameliorate age-related diseases and extend healthspan. ahajournals.orgnih.govnmn.com

Adenine Metabolism and Regulation

Regulatory Mechanisms of Adenine (B156593) Nucleotide Homeostasis

Adenylate Kinase (AK) Isozymes and their Regulatory Roles

Adenylate kinase (AK; EC 2.7.4.3), also known as myokinase, is a phosphotransferase enzyme that catalyzes the reversible interconversion of adenosine (B11128) phosphates: ATP + AMP ⇌ 2ADP. This reaction is crucial for maintaining the delicate balance of this compound nucleotides within the cell and is considered a key enzyme in the synthesis, equilibration, and regulation of these nucleotides. embopress.orgfrontiersin.orgnih.govresearchgate.netresearchgate.netwikipedia.org By continuously monitoring and adjusting the levels of ATP, ADP, and AMP, AK acts as an important regulator of cellular energy expenditure. wikipedia.org

There are at least nine identified isoforms of adenylate kinase (AK1-AK9) in mammalian cells, along with several subforms. frontiersin.orgresearchgate.net These isozymes exhibit tissue-specific expression and are developmentally regulated, highlighting their diverse physiological roles. embopress.orgprospecbio.commdpi.com

Compartmentalization of AK Isozymes

The distinct intracellular distribution of AK isozymes is critical for their regulatory functions and contributes to the compartmentalization of this compound nucleotide metabolism. embopress.orgfrontiersin.orgresearchgate.netmdpi.comfrontiersin.orgcabidigitallibrary.org This spatial separation allows for optimal reaction conditions for subsets of enzymes, prevents competition for substrates by different metabolic pathways, and permits differential regulation of isoenzymes within distinct cellular compartments. frontiersin.org

For example, AK1 is predominantly found in the cytosol, particularly abundant in tissues with high energy demand like skeletal muscle, where it plays a major role. embopress.org AK2 is localized in the mitochondrial intermembrane space, where it is vital for mitochondrial nucleotide exchange and ATP export. frontiersin.orgprospecbio.com AK3 is found in the mitochondrial matrix and is involved in regulating mitochondrial energy metabolism by mediating the reaction Mg²⁺ GTP + AMP ⇌ Mg²⁺ GDP + ADP. mdpi.com AK4 has also been implicated in mitochondrial ATP production and oxidative stress. mdpi.com This compartmentalization ensures efficient energy transfer and signaling within specific cellular locales.

Impact on Intracellular Nucleotide Ratios

Adenylate kinase is recognized as a sensitive reporter of the cellular energy state, capable of translating small changes in the balance between ATP and ADP into relatively large changes in AMP concentration. nih.govresearchgate.net This sensitivity allows enzymes and metabolic sensors that are affected by AMP, such as AMP-activated protein kinase (AMPK), to respond with higher fidelity to stress signals. nih.govwikipedia.org AMPK, a key energy sensor, is primarily activated by the AK-catalyzed pathway, monitoring the cellular ATP-ADP balance and signaling by increased AMP levels. frontiersin.org

The activity of AK is crucial for sustaining ATP/ADP and ADP/AMP ratios. For instance, in AK1-deficient muscle, the ability to maintain these nucleotide ratios is impaired, underscoring AK's importance in regulating this compound nucleotide metabolism. embopress.org While ATP and total this compound nucleotide levels might be preserved in AK1-knockout muscle, the inability to sustain appropriate ratios indicates a compromised energetic economy. embopress.org

The following table illustrates the general impact of AK activity on intracellular nucleotide ratios:

| Nucleotide | Impact of AK Activity |

| ATP | Maintained/Replenished nih.gov |

| ADP | Regulated embopress.orgfrontiersin.org |

| AMP | Generated, acting as a signaling molecule nih.govwikipedia.org |

Influence of Cellular Energy State (ATP/ADP Ratio)

The ATP/ADP ratio significantly influences whether cellular metabolism is predominantly oxidative or glycolytic. nih.gov A high cytosolic ATP/ADP ratio, driven by efficient mitochondrial function, typically inhibits glycolysis. nih.gov Conversely, suppressed mitochondrial function can lead to lower cytosolic ATP/ADP ratios, which favor enhanced glycolysis. nih.gov This ratio also regulates the activity of various metabolic enzymes, with high ADP levels activating enzymes like phosphofructokinase in glycolysis, thereby promoting glucose breakdown and ATP generation. creative-proteomics.com

Interplay with Inorganic Phosphate (B84403) Levels

Inorganic phosphate (Pi) is an essential nutrient and plays a crucial role in cellular metabolism, including its integration into nucleotides as an energy transducer. asm.orgnih.gov The interplay between this compound metabolism and inorganic phosphate levels is significant, as Pi is a component of ATP synthesis. creative-proteomics.comnih.gov

Eukaryotic cells meticulously control cytosolic inorganic phosphate concentrations to balance its substantial biosynthetic demands with its potential detrimental bioenergetic effects, such as reducing the free energy of nucleotide hydrolysis. asm.orgresearchgate.net Phosphate homeostasis relies on conserved signaling pathways involving inositol (B14025) pyrophosphates and SPX receptor domains. asm.orgresearchgate.net

The ATP-Mg/Pi carrier in liver mitochondria, for instance, catalyzes the exchange of ATP-Mg for Pi across the inner mitochondrial membrane, thereby regulating the size of the mitochondrial matrix ATP + ADP + AMP pool. nih.gov The activity of this carrier is influenced by the ATP-Mg concentration gradient and the phosphate concentration gradient, suggesting that cellular energy status (reflected by ATP:ADP ratios) determines the direction of net changes in the matrix this compound nucleotide content. nih.gov Furthermore, this compound itself can influence phosphate metabolism; for example, this compound administration has been shown to increase serum phosphate levels in murine models of renal insufficiency. oatext.com

Adenine in Cellular Signaling and Communication

Cyclic Adenosine (B11128) Monophosphate (cAMP) Signaling

Cyclic adenosine monophosphate (cAMP), a derivative of adenosine triphosphate (ATP) which contains adenine (B156593), is a crucial intracellular second messenger involved in signal transduction in a wide array of organisms, including humans, plants, and amoebas. wikipedia.orgguidetopharmacology.orgnih.gov

cAMP functions as a second messenger, relaying signals from extracellular stimuli, such as hormones like glucagon (B607659) and adrenaline, into the cell. wikipedia.orgguidetopharmacology.org These extracellular signaling molecules, or "first messengers," often cannot directly cross the plasma membrane, necessitating an intracellular mediator like cAMP. wikipedia.orgguidetopharmacology.orguni-freiburg.de Upon its production, cAMP triggers a cascade of events that influence diverse cellular functions. It is involved in the activation of protein kinases, notably protein kinase A (PKA), by binding to its regulatory subunits. wikipedia.orgguidetopharmacology.org Activated PKA can then phosphorylate specific proteins, including transcription factors like CREB (cAMP response element-binding protein), thereby influencing gene transcription and metabolism. guidetopharmacology.orguni-freiburg.de Furthermore, cAMP plays a role in regulating ion channels, such as hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are important for neuronal electrical activity and higher-order thinking in the prefrontal cortex. wikipedia.orguni-freiburg.de

The synthesis of cAMP from ATP is catalyzed by the enzyme adenylyl cyclase (also known as adenylate cyclase). wikipedia.org This enzyme is typically located on the inner side of the plasma membrane, though soluble forms (sAC) also exist in the cytoplasm and nucleus. wikipedia.org The reaction involves the conversion of ATP to 3',5'-cyclic AMP and pyrophosphate, a process that generally requires magnesium ions as a cofactor.

Adenylyl cyclase activity is primarily regulated by G proteins, which are coupled to membrane receptors and respond to various hormonal or other stimuli. wikipedia.org Stimulatory G (Gs) protein-coupled receptors activate adenylyl cyclase, leading to increased cAMP levels, while inhibitory G (Gi) protein-coupled receptors inhibit its activity. wikipedia.org The activation process involves the binding of a ligand to the receptor, causing a conformational change that promotes the dissociation of the G protein's alpha subunit (bound to GTP) from its beta-gamma subunits, allowing the activated Gαs to stimulate adenylyl cyclase. Beyond G proteins, adenylyl cyclase can also be regulated by calcium ions, with different isoforms exhibiting varying sensitivities to calcium/calmodulin.

Role as a Second Messenger

Extracellular this compound Nucleotides as Signaling Molecules

Beyond its intracellular role in cAMP signaling, this compound-containing molecules, specifically adenosine and this compound nucleotides like adenosine triphosphate (ATP) and adenosine diphosphate (B83284) (ADP), act as crucial extracellular signaling molecules. This system, known as purinergic signaling, involves the release of these molecules into the extracellular space, where they activate specific cell surface receptors to regulate diverse cellular functions. ATP, for instance, can be released as a neurotransmitter, at sites of injury, or under mechanical stress. Once released, these nucleotides can be metabolized by ectonucleotidases at the cell surface into other signaling molecules, such as ADP, AMP, and adenosine, further diversifying the signaling landscape.

Purinergic receptors are a class of membrane receptors that mediate the actions of extracellular purines and pyrimidines. They are broadly categorized into two main families: P1 receptors, which are primarily activated by adenosine, and P2 receptors, which respond to ATP and/or UTP (uridine triphosphate). These receptors are widely distributed throughout the body and are involved in a multitude of physiological processes, including neurotransmission, pain sensation, inflammation, and regulation of smooth muscle contraction.

The P1 receptor family comprises four G-protein coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3. Each subtype exhibits distinct tissue distribution and physiological roles, and their activation by adenosine leads to varied intracellular effects, often by modulating cAMP levels.

Table 1: Adenosine Receptor Subtypes and Their Characteristics

| Receptor Subtype | G-Protein Coupling | Primary Effect on cAMP | Key Distribution & Physiological Roles |

| A1 | Gi, Go | Decrease | Central Nervous System (CNS), heart, neuroprotection, cardioprotection, sedation, renal function. |

| A2A | Gs | Increase | Brain (striatum, olfactory tubercle, nucleus accumbens), blood vessels, vasodilation, anti-inflammatory effects, modulation of neurotransmitter release. |

| A2B | Gs | Increase | Widespread distribution, involved in immune responses, inflammation, linked to asthma and diabetes. |

| A3 | Gi | Decrease | Brain, heart, immune cells, anti-inflammatory, cytoprotective effects, promising target for autoimmune diseases and cancer. |

The P2 receptor family is further subdivided into two distinct classes based on their signaling mechanisms: P2X receptors and P2Y receptors.

P2X Receptors: These are ligand-gated ion channels that open in response to extracellular ATP. Upon ATP binding, P2X receptors form non-selective cation channels permeable to Na+, K+, and Ca2+ ions, leading to membrane depolarization and calcium influx into the cell. There are seven known human P2X receptor subtypes (P2X1-P2X7), which can form both homotrimeric and heterotrimeric functional channels. They are involved in rapid cellular responses and play roles in synaptic transmission, pain sensation, inflammation, and smooth muscle contraction. The ATP sensitivity and desensitization rates vary significantly among the different P2X subtypes.

P2Y Receptors: These are G-protein coupled receptors (GPCRs) that respond to a broader range of extracellular nucleotides, including ATP, ADP, UTP, UDP, and UDP-glucose. To date, eight human P2Y receptor subtypes have been cloned and functionally defined: P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14. P2Y receptors are found in almost all human tissues and mediate diverse biological functions based on their G-protein coupling. Some P2Y subtypes (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11) primarily couple via Gq proteins to stimulate phospholipase C and increase intracellular calcium, while others (P2Y12, P2Y13, P2Y14) signal through Gi proteins, leading to inhibition of adenylyl cyclase activity. Notably, P2Y11 receptors can couple to both Gq and Gs proteins, stimulating both phospholipase C and adenylyl cyclase. P2Y receptors are involved in processes such as blood clotting (P2Y1, P2Y12 on platelets), vasodilation, and immune responses.

Adenine in Genetic Disorders and Pathophysiology

Disorders of Purine (B94841) Metabolism Involving Adenine (B156593)

Disorders of purine metabolism are a group of inherited conditions resulting from defects in the enzymes responsible for the synthesis, interconversion, or degradation of purines, including this compound and guanine (B1146940). These defects can lead to the accumulation of toxic metabolites or deficiencies of essential purine nucleotides, affecting various organ systems. nih.govnih.gov

Adenosine (B11128) Deaminase (ADA) Deficiency

Adenosine deaminase (ADA) deficiency is a rare autosomal recessive disorder that significantly impacts purine catabolism. This enzyme is crucial for the breakdown of adenosine and deoxyadenosine (B7792050). A deficiency in ADA leads to the accumulation of these substrates, particularly deoxyadenosine triphosphate (dATP), which is highly toxic to lymphocytes. nih.govnih.gov The accumulation of dATP inhibits ribonucleotide reductase, an enzyme essential for DNA synthesis, thereby impairing the proliferation and function of T and B lymphocytes. nih.gov This results in severe combined immunodeficiency (SCID), characterized by a profound susceptibility to recurrent infections and, if untreated, can be fatal in early childhood. nih.gov

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) Deficiency (Lesch-Nyhan Syndrome)

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) deficiency is an X-linked recessive inherited disorder primarily affecting males, with rare exceptions in females. mpg.deuni.luguidetopharmacology.org The most severe form of this deficiency is known as Lesch-Nyhan Syndrome (LNS). mpg.deuni.luguidetopharmacology.org HGPRT is a key enzyme in the purine salvage pathway, responsible for converting hypoxanthine (B114508) and guanine back into inosine (B1671953) monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP), respectively. mpg.deguidetopharmacology.orgguidetopharmacology.org

In the absence or severe deficiency of HGPRT, these purine bases cannot be recycled. Instead, they are shunted towards degradation, leading to a significant overproduction of uric acid, the end product of purine catabolism. mpg.deuni.luguidetopharmacology.org This hyperuricemia can cause gouty arthritis, kidney stones (urolithiasis), and kidney damage (nephropathy). mpg.deuni.luguidetopharmacology.org Beyond the metabolic consequences, LNS is characterized by a distinctive neurobehavioral phenotype, including intellectual disability, dystonia (involuntary muscle movements), spastic cerebral palsy, and compulsive self-mutilating behaviors, such as lip and finger biting. mpg.deuni.luguidetopharmacology.org The exact mechanisms underlying the neurological symptoms are not fully understood but are thought to involve dysfunction in the basal ganglia dopamine (B1211576) system and mitochondrial function. mpg.deguidetopharmacology.org

Multiple Acyl-CoA Dehydrogenase Deficiency (MADD) and FAD Metabolism

Multiple Acyl-CoA Dehydrogenase Deficiency (MADD), also known as glutaric aciduria type II (GAII), is a clinically heterogeneous inherited metabolic disorder. ribocentre.org MADD is caused by mutations in genes encoding electron transfer flavoprotein (ETF) or electron transfer flavoprotein-ubiquinone oxidoreductase (ETF:QO, also known as ETFDH). ribocentre.org These enzymes are crucial for transferring electrons from various acyl-CoA dehydrogenases to the mitochondrial respiratory chain, a process that relies on flavin this compound dinucleotide (FAD) as a cofactor. ribocentre.org

FAD is a redox-active coenzyme that contains this compound as a structural component. In MADD, the impairment of the ETF-ETF:QO system disrupts the re-oxidation of FADH2 (the reduced form of FAD), leading to a functional deficiency of multiple FAD-dependent acyl-CoA dehydrogenases. ribocentre.org This disruption affects the mitochondrial fatty acid β-oxidation and the catabolism of certain amino acids, leading to the accumulation of various acyl-CoA intermediates and a compromise in ATP production. ribocentre.org Disorders of riboflavin (B1680620) metabolism can also mimic MADD, as riboflavin is a precursor to FAD. The clinical presentation of MADD varies widely, from severe neonatal forms with profound metabolic acidosis and organ involvement to milder late-onset forms characterized by chronic musculoskeletal symptoms and exercise intolerance.

This compound Nucleotide Imbalance in Disease States

Beyond specific genetic deficiencies, broader imbalances in the levels and ratios of this compound nucleotides (ATP, ADP, AMP) can contribute to the pathogenesis of various diseases, reflecting their universal roles in cellular energy and signaling.

Role in Inflammatory Diseases

Extracellular and intracellular this compound nucleotides are essential signaling molecules that play crucial roles in immunity and inflammation. Extracellular ATP, released from cells due to damage or regulated mechanisms, often acts as a pro-inflammatory mediator by binding to P2X and P2Y purinergic receptors on immune cells. This purinergic signaling can coordinate the functions of diverse cell types involved in immune responses.

However, extracellular ATP is rapidly hydrolyzed by ectonucleotidases, such as CD39 and CD73, into adenosine. Adenosine, in contrast to ATP, typically exerts anti-inflammatory effects by activating P1 purinergic receptors. Thus, the balance between extracellular ATP and adenosine is a critical mechanism regulating the degree of inflammation within a tissue. Alterations in this balance are implicated in various inflammatory conditions, including neuroinflammation and chronic metabolic inflammation. Intracellular this compound nucleotides, such as nicotinic acid this compound dinucleotide phosphate (B84403) (NAADP) and cyclic AMP (cAMP), also act as second messengers, transducing external stimuli into cellular responses and influencing immune cell plasticity and function.

Connection to Metabolic Disorders

This compound nucleotides are central to cellular energy metabolism, with ATP serving as the primary energy currency and the adenylate energy charge (AEC) reflecting the cell's metabolic energy status. Reduced ATP levels and imbalances in the ATP:ADP:AMP ratio are associated with various metabolic disorders.

Imbalances in this compound nucleotides have been linked to conditions such as insulin (B600854) resistance, hyperglycemia, and obesity. For instance, elevated plasma levels of this compound nucleotides have been observed in type 2 diabetes and can contribute to hyperglycemia by influencing hepatic gluconeogenesis. Uric acid, a metabolite of this compound nucleotides, has also been shown to inhibit AMP-activated protein kinase (AMPK), a key enzyme in energy homeostasis, and stimulate gluconeogenesis in diabetes. Furthermore, the this compound nucleotide translocator (ANT), which exchanges ATP for ADP across the mitochondrial membrane, plays a role in mitochondrial function, and its impairment is implicated in the pathogenesis of metabolic syndrome.

This compound Nucleotide Translocator (ANT) Dysfunctions and Cardiomyopathies

The this compound Nucleotide Translocator (ANT) is a crucial protein primarily responsible for exchanging adenosine diphosphate (B83284) (ADP) and ATP across the inner mitochondrial membrane, a process vital for cellular energy homeostasis. Dysfunctions in ANT, particularly in its isoform ANT1, which is predominant in the heart and muscle, have been directly linked to the development of cardiomyopathies and other conditions like weakness of the eye muscles. Research indicates that mutations in the gene encoding ANT can lead to heart disease, characterized by substantial myocardial hypertrophy and ventricular dilation, with cardiac function declining earlier in age compared to control subjects. upenn.edunih.govphysiology.orgresearchgate.net

Studies in ANT1-deficient mice have demonstrated the development of a distinctive concentric dilated cardiomyopathy, accompanied by increased myocyte hypertrophy, fibrosis, and calcification. nih.govresearchgate.net This energy deficiency is initially associated with early mechanical dysfunction before a decline in left ventricular systolic function, ultimately leading to heart failure with age. nih.gov Human patients with homozygous null mutations in SLC25A4, the gene coding for ANT1, have exhibited progressive myocardial thickening, hyperalaninemia, lactic acidosis, and exercise intolerance. oup.comresearchgate.net The severity and progression of cardiomyopathy in these patients can also correlate with their mitochondrial DNA (mtDNA) haplogroup. researchgate.net

Impact on Mitochondrial Quality Control (Mitophagy)

A significant research finding has elucidated a novel function of ANT in mitochondrial quality control, specifically in the process of mitophagy. Mitophagy is a selective form of autophagy that removes damaged or dysfunctional mitochondria, ensuring the integrity and health of the mitochondrial network. upenn.edumdpi.comfrontiersin.orgkrcp-ksn.org Mutations in the ANT gene, while not necessarily impacting ANT's ability to produce chemical energy (ATP), have been found to critically impair mitophagy. upenn.edu

Unexpectedly, studies have shown that while pharmacological inhibition of ANT-mediated ADP/ATP exchange can promote mitophagy, genetic ablation of ANT paradoxically suppresses it. nih.gov This suggests that ANT's role in mitophagy is independent of its nucleotide translocase catalytic activity. nih.gov Instead, the ANT complex is required for the inhibition of the presequence translocase TIM23, which in turn leads to the stabilization of PINK1 (PTEN-induced kinase 1) in response to bioenergetic collapse. nih.gov PINK1 accumulation on damaged mitochondria recruits the E3 ubiquitin ligase Parkin, initiating the mitophagy pathway. frontiersin.orgnih.gov Disease-causing human mutations in ANT1 have been shown to abrogate binding to TIM44 and TIM23, consequently inhibiting mitophagy. nih.gov These findings highlight a crucial and essential function for ANT as a fundamental mediator of mitophagy in both healthy and diseased states. nih.gov

Relevance in Cancer Biology and Therapy

This compound is involved in various cell biological processes, and its therapeutic potential in managing cancer has garnered significant interest. scienceopen.comnih.govresearchgate.net Research has explored the anticancer effects of this compound and its underlying mechanisms, particularly in colon cancer cells. scienceopen.comnih.govmdpi.com

Studies have demonstrated that this compound can significantly inhibit the viability of colon cancer cell lines, such as HT29 and Caco-2 cells, in a dose-dependent manner. scienceopen.comnih.govmdpi.com This inhibition is partly attributed to the induction of apoptosis. scienceopen.comnih.govresearchgate.net Furthermore, this compound has been shown to activate AMP-activated protein kinase (AMPK) signaling, which contributes to autophagic cell death through the inhibition of mTOR (mammalian target of rapamycin) in colon cancer cells. scienceopen.comnih.govmdpi.com The anticancer activity of this compound in these cells is linked to the activation of apoptotic signaling and the AMPK/mTOR pathway. scienceopen.com Beyond direct cytotoxicity, this compound has also been observed to reduce the migratory and invasive potential of colorectal cancer cells by downregulating proteins involved in metastasis, such as tissue plasminogen activator, matrix metalloproteinase-9, Snail, TWIST, and vimentin, while upregulating tissue inhibitor of metalloproteinase-1. mdpi.com This anti-metastatic effect is mediated through the AMPK/integrin/FAK axis. mdpi.com

Adenosine receptors (ARs), which interact with adenosine (a nucleoside derived from this compound), are also considered promising targets for cancer therapies. mdpi.com Elevated levels of adenosine are often found in hypoxic solid tumors, leading to suppressed immune responses against tumors. mdpi.com Blocking adenosine production or targeting ARs, particularly A2A receptors, can enhance the anti-tumor immune response by activating cytolytic T cells. mdpi.com

Genetic Engineering and Therapeutic Applications Related to this compound

This compound's central role in nucleic acids has positioned it as a key player in advanced genetic engineering and therapeutic applications, particularly in the realm of precise genome editing.

This compound Base Editing (ABE) Systems for Genetic Correction

This compound Base Editing (ABE) systems represent a significant advancement in gene editing technology, offering a precise method for correcting genetic mutations without inducing potentially deleterious DNA double-strand breaks. frontiersin.orgfrontiersin.orgnih.gov ABEs combine a nickase version of Cas9 with this compound deaminases to facilitate the conversion of A•T base pairs to G•C base pairs. frontiersin.orgfrontiersin.orgnih.govsynthego.com This mechanism involves the deamination of this compound to inosine, which is subsequently read as guanine during DNA repair or replication. frontiersin.orgfrontiersin.org

Unlike traditional CRISPR-Cas9, which creates double-strand breaks, base editors directly modify specific bases within DNA sequences, preserving the integrity of the surrounding genetic sequence. frontiersin.orgfrontiersin.orgnih.gov The development of ABEs, pioneered by David Liu's laboratory in 2017, involved engineering the Escherichia coli tRNA adenosine deaminase (TadA) to act on DNA. frontiersin.orgnih.govsynthego.com Theoretically, ABEs, alongside cytosine base editors (CBEs), can correct approximately 95% of pathogenic transition mutations cataloged in databases like ClinVar, making them powerful tools for addressing a wide range of human genetic diseases. frontiersin.orgfrontiersin.orgsynthego.combiorxiv.org

Applications in Modeling and Correcting Genetic Disorders

ABE systems have shown immense potential in modeling and correcting various genetic disorders. They are particularly promising for correcting single nucleotide polymorphisms (SNPs) that cause human diseases. frontiersin.org

X-linked Chronic Granulomatous Disease (X-CGD): this compound base editors have demonstrated the potential to correct disease-causing mutations in stem cells from patients with X-CGD, a rare genetic disorder characterized by high susceptibility to infections. news-medical.net This approach was highly effective, achieving efficiencies more than 3.5 times higher than previous methods with minimal off-target effects. news-medical.net

Other Rare Monogenic Disorders: ABEs are being explored as a therapeutic approach for a broad spectrum of rare monogenic disorders, offering the potential for long-lasting, "one-and-done" treatments by directly correcting pathogenic mutations in genomic DNA. frontiersin.org

Hypercholesterolemia: ABEs have been successfully used to generate mouse models for hypercholesterolemia and to perform in vivo PCSK9 base editing as a gene therapy. biorxiv.org

Phenylketonuria and β-Hemoglobinopathies: Newer ABE variants, such as hpABE5.20, have shown high on-target efficiency and improved precision in correcting disease-causing mutations in cellular models of phenylketonuria and in inducing gamma-globin expression in human hematopoietic stem cells for treating β-hemoglobinopathies. crisprmedicinenews.com

Improved ABE Variants: Continuous advancements have led to the development of more active and precise ABEs, such as ABE8 and ABE8e, which exhibit significantly enhanced activity and compatibility with Cas structural domains. frontiersin.org Further engineered variants like ABE10 and hpABE5.20 offer superior precision, reduced bystander editing, and minimized DNA or RNA off-target effects, enhancing their safety for clinical applications. biorxiv.orgcrisprmedicinenews.com

Mitochondrial this compound Base Editing (TALEDs)

Editing mitochondrial DNA (mtDNA) presents unique challenges due to the difficulty in delivering guide RNAs (gRNAs) to mitochondria. shanghaitech.edu.cndrugtargetreview.com Transcription activator-like effector (TALE)-linked deaminases (TALEDs) have emerged as a groundbreaking solution for mitochondrial this compound base editing, enabling A-to-G substitutions in mtDNA. shanghaitech.edu.cndrugtargetreview.comelifesciences.orgcrisprmedicinenews.com

TALEDs are composed of TALE arrays, double-stranded DNA (dsDNA)-specific cytidine (B196190) deaminase (DddA), and single-stranded DNA-specific adenosine deaminase (TadA8e). shanghaitech.edu.cn The mechanism of TALEDs for A-to-G editing in mtDNA involves DddA inducing C-to-U deamination, which then triggers the mitochondrial base excision repair (BER) pathway, leading to the desired A-to-G conversion. shanghaitech.edu.cn

This technology is crucial for modeling mitochondrial genetic diseases and developing potential therapies, as over 40% of known disease-associated mtDNA base substitutions are G-to-A or C-to-T mutations, which can be corrected via A-to-G base editing. shanghaitech.edu.cn Researchers have developed enhanced TALEDs (eTALED6s) that significantly improve editing efficiency and precision, offering new avenues for treating mitochondrial diseases. shanghaitech.edu.cn These tools have been used to model pathogenic mutations associated with Leigh syndrome and MELAS (mitochondrial encephalomyopathy, lactic acidosis, and stroke-like episodes) in the mitochondrial genome. shanghaitech.edu.cndrugtargetreview.com Engineered TALEDs have also been shown to greatly decrease off-target RNA edits and minimize off-target mutations in mtDNA and bystander edits, without exhibiting toxicity or leading to developmental arrest in mouse embryos. drugtargetreview.com

Analytical Methodologies for Adenine and Its Derivatives

Extraction Protocols for Adenine (B156593) Nucleotides from Biological Samples

The extraction of this compound nucleotides from biological matrices is a critical initial step, as these compounds are often present in complex samples and can be susceptible to degradation. Effective extraction protocols aim to minimize degradation, remove interfering substances, and concentrate the analytes.

Protein Precipitation and Membrane Filtration

Protein precipitation is a widely utilized and efficient method for removing proteins from biological samples, which can otherwise interfere with downstream analytical techniques. This process typically involves the addition of a suitable reagent, such as an organic solvent, acids, or salts, to reduce the solubility of proteins nih.gov. Following precipitation, proteins are separated from the solution via centrifugation or filtration, yielding a particulate-free supernatant or filtrate nih.gov.

Perchloric acid (PCA) is one of the most commonly employed deproteinization protocols for nucleotide extraction from biological samples nih.gov. PCA not only effectively removes the majority of proteins but also plays a crucial role in stabilizing small molecules, including ATP, ADP, and AMP, by halting phosphatase activity that could dephosphorylate this compound nucleotides nih.gov. A subsequent neutralization step is often required to remove the acid, which for PCA typically involves precipitation nih.gov. This approach has been successfully used for extracting ATP, ADP, and AMP from small volumes of capillary blood, with an equal volume of ice-cold 8% PCA solution promoting hemolysis and protein precipitation .

Micro-Solid Phase Extraction (µ-SPE)

Activated carbon has demonstrated high efficiency as a stationary phase for the purification of this compound nucleotides using automated µ-SPE platforms nih.govlu.semdpi.commdpi.com. This method effectively removes interfering substances, leading to improved chromatographic selectivity and resolution for the quantification of this compound nucleotides mdpi.com. An optimized automated µ-SPE method utilizing activated carbon has been successfully employed for the rapid isolation, purification, and quantification of this compound nucleotides (ANs) from microliters of human capillary blood nih.govmdpi.commdpi.com.

Table 1: Recovery and Reproducibility of this compound Nucleotides after µ-SPE Purification

| Analyte | Mean Loss After Purification (%) capes.gov.br | Relative Standard Deviation (RSD) Between Samples (%) capes.gov.br |

| ATP | 50.5 | 11.4 |

| ADP | 47.2 | 10.9 |

| AMP | 41.7 | 11.6 |

Note: These values were factored into the final concentration calculations after the µ-SPE method.

Quantitative Analysis of this compound and its Derivatives

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of this compound and its derivatives, offering high sensitivity, selectivity, and precision.

High-Performance Liquid Chromatography (HPLC) Techniques

HPLC is widely employed for the quantitative analysis of this compound nucleotides due to its ability to separate structurally similar compounds within complex matrices nih.govmdpi.commdpi.commac-mod.combiorxiv.org. Optimization of HPLC parameters, including mobile phase composition, column temperature, flow rate, and detection wavelength, is crucial for achieving optimal separation and quantification exlibrisgroup.com. This compound derivatives, possessing a purine (B94841) ring, exhibit strong absorbability in the UV light range of 250-280 nm, with 269 nm often being an optimized detection wavelength for enhanced sensitivity exlibrisgroup.com.

For certain this compound compounds, pre-column fluorimetric labeling with chloroacetaldehyde (B151913) (CAA) is used to form 1,N6-etheno-derivatives, enabling fluorescence detection mac-mod.combiorxiv.orgmac-mod.com. This derivatization procedure is effective for quantitative analysis due to the stability of the resulting derivatives.

Table 2: Detection Limits for 1,N6-Etheno Derivatives of this compound Compounds via HPLC with Fluorescence Detection

| Compound Type | Detection Limit (pmol per 10-µl injection) biorxiv.orgmac-mod.com |

| This compound | 0.5 – 1.7 |

| Adenosine (B11128) | 0.5 – 1.7 |

| AMP | 0.5 – 1.7 |

| ADP | 0.5 – 1.7 |

| ATP | 0.5 – 1.7 |

Ion-Pair Reversed-Phase HPLC

Ion-pair reversed-phase HPLC (IP-RP-HPLC) is a powerful technique particularly well-suited for the separation of highly polar organic anions, such as this compound nucleotides nih.govmdpi.comnih.gov. This method combines the advantages of both ion-exchange and reversed-phase chromatography mdpi.com. In IP-RP-HPLC, an ion-pairing agent, typically a large hydrophobic ion (e.g., tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) or triethylamine (B128534) (TEA)), is added to the mobile phase nih.gov. This agent interacts with the charged analytes, forming neutral or less charged ion-pairs that can then be retained and separated on a hydrophobic stationary phase, such as an octadecyl (C18) column mdpi.comnih.gov.

The retention of this compound and its nucleotides in this system is governed by the formation of ion-pairs, which can occur both in the mobile phase and on the stationary phase nih.gov. Optimal separation of nucleotides is typically achieved at a pH range between 6.0 and 8.0. This methodology enables rapid separation with high sensitivity and extraction efficiency, making it valuable for analyzing fresh samples and mitigating issues like freeze-thaw degradation of nucleotides nih.govmdpi.com.

Hydrophilic Interaction Liquid Chromatography (HILIC)

Hydrophilic Interaction Liquid Chromatography (HILIC) is an increasingly utilized chromatographic mode designed for the retention and separation of highly polar and hydrophilic compounds that are often poorly retained under traditional reversed-phase conditions . HILIC employs a polar stationary phase and a mobile phase rich in organic solvent (typically acetonitrile) with a small percentage of an aqueous buffer.

The primary separation mechanism in HILIC is based on the partitioning of analytes between an adsorbed aqueous layer on the stationary phase surface and the organic-rich mobile phase. Additionally, hydrophilic interactions such as dipole-dipole, ion-dipole, and ion-ion interactions contribute significantly to the separation, especially when dealing with charged analytes on zwitterionic HILIC columns mdpi.com. Common stationary phases include zwitterionic columns (e.g., HILIC-Z, BEH Z-HILIC) and aminopropyl (NH2) columns nih.govmdpi.commdpi.com. Mobile phases often incorporate volatile buffers like ammonium (B1175870) acetate (B1210297) or ammonium formate, making HILIC highly compatible with mass spectrometry (MS) detection mdpi.commdpi.com.

Evolutionary and Prebiotic Significance of Adenine

Adenine's Role in the Origin of Life Hypotheses

This compound (B156593) is considered a key molecule in origin of life hypotheses due to its ability to form under simulated primitive Earth conditions. It is one of the four nucleobases found in RNA and three of the four in DNA libretexts.org. The abiotic synthesis of this compound from simple carbon and nitrogen sources, such as hydrogen cyanide (HCN) and ammonia (B1221849), has been demonstrated in laboratory settings nih.govwikipedia.orgnih.gov. Specifically, this compound can be formed by the oligomerization of five HCN molecules nih.govmdpi.comtandfonline.compnas.org.

Early experiments by Oró and colleagues in 1960 first reported the abiotic synthesis of this compound from an aqueous solution of HCN and ammonia nih.govnih.govpnas.org. Subsequent research has shown that this compound can be produced in substantial yields under conditions mimicking those on early Earth, including in dilute solutions of ammonium (B1175870) cyanide frozen at low temperatures, simulating conditions on celestial bodies like Europa nasa.gov. Formamide, a simple substance thought to have been abundant on the primordial Earth, can also produce all four ribonucleotides, including this compound, when warmed with terrestrial minerals or subjected to high-energy density events like meteorite impacts libretexts.orgwikipedia.org.

While the formation of this compound from HCN pentamerization is highly exothermic, it is unlikely to occur in isolation in the gas phase due to high reaction barriers pnas.org. The presence of additional molecules like water (H₂O) or ammonia (NH₃) is crucial to significantly lower these barriers, suggesting that catalyzed pathways were likely the primary source of this compound on primitive Earth nih.govpnas.org. Some theories propose that this compound's abiogenesis could have occurred through dissipative photochemical processes driven by UVC photon flux on the early Earth's surface, within fatty acid vesicles floating on hot ocean surfaces mdpi.comnih.gov. This process involves non-linear photochemical and chemical reactions leading to the proliferation of intermediate products through auto- and cross-catalysis mdpi.comnih.gov.

Despite these encouraging indicators, some chemical properties of this compound, such as its susceptibility to hydrolysis and reaction with electrophiles, and the weak and non-specific nature of this compound-uracil hydrogen bonding, have led to considerations that disfavor its direct participation in early replication systems under chaotic prebiotic soup conditions nih.gov. However, its fundamental role in present-day biochemistry strongly suggests its early emergence and integration into nascent life forms nih.gov.

Evolution of Protein-Adenine Binding

The interaction between proteins and this compound, an ancient and ubiquitous ligand, offers a window into the evolution of molecular recognition pnas.orgpnas.orgnih.gov. This compound is a planar, rigid fragment found in many common and ancient ligands, including ATP, NAD, FAD, SAM, and CoA pnas.orgpnas.orgnih.govresearchgate.net. The evolution of protein-adenine binding is a key aspect of understanding how proteins developed the ability to recognize and bind their specific ligands pnas.orgpnas.orgnih.gov.

Studies characterizing the physicochemical patterns of protein-adenine interactions reveal that all of this compound's hydrogen donors and acceptors can be utilized for protein binding pnas.orgpnas.orgnih.govresearchgate.net. This finding contrasts with earlier studies that suggested only the Watson-Crick edge of this compound was involved in protein binding pnas.orgnih.gov. This compound has three edges capable of hydrogen bonding: the Watson-Crick edge, the Hoogsteen edge, and the sugar edge pnas.orgresearchgate.net. Modern computational analyses, utilizing large datasets from the Protein Data Bank, have shown that all of this compound's edges may contribute to molecular recognition pnas.orgpnas.orgnih.govnih.gov.

Protein-adenine interactions involve various forces, including electrostatic interactions, hydrogen bonding, and aromatic and other nonpolar interactions researchgate.net. For instance, the N6 of this compound is often involved in hydrogen bonding with the side chain of aspartate residues in proteins researchgate.net. The ribose hydroxyl group, when present in this compound-containing ligands like adenosine (B11128), can form bidentate interactions with aspartate or glutamate (B1630785) residues researchgate.net.

The analysis of protein-adenine complexes suggests that this compound binding has emerged multiple times in evolution, indicating an opportunistic nature of evolutionary processes pnas.orgpnas.orgnih.govnih.govresearchgate.nettau.ac.il. Previous research identified specific this compound-binding motifs, such as those involving carbonyl and amide groups within a protein loop that hydrogen-bond with the N1 and N6 nitrogen atoms of this compound's Watson-Crick edge pnas.orgresearchgate.net.

Further studies extended this understanding to include proteins binding various this compound-containing cofactors like ATP, NAD, FAD, SAM, and CoA pnas.orgresearchgate.netresearchgate.net. A general scheme for this compound-binding motifs has been proposed, featuring three amino acid positions on a protein loop that hydrogen-bond with this compound's N1 and N6 groups pnas.org. These motifs include "direct," "reverse," and "Asp" variants pnas.orgresearchgate.net. In the "direct" and "reverse" variants, the protein backbone primarily interacts with this compound, suggesting these might represent ancient this compound-binding modes where amino acid sequences were more variable and determined by fold constraints pnas.orgresearchgate.net. The "Asp" motif, predominantly found in NAD-binding proteins, involves the side chain of a negatively charged amino acid (typically aspartate) hydrogen-bonding with this compound's N6 pnas.orgresearchgate.netresearchgate.net.

The evolution of protein-adenine binding also involves the recurrence of short amino acid segments, termed "themes," which are believed to act as evolutionary building blocks pnas.orgpnas.orgnih.govresearchgate.nettau.ac.il. These themes recur across different proteins, implying that distinct proteins can utilize the same themes when binding to the same this compound-containing ligands pnas.orgpnas.orgnih.govnih.govtau.ac.il.

Specific themes have been identified that are engaged in this compound binding, and their presence in a protein's sequence can indicate its function pnas.orgpnas.orgnih.govresearchgate.net. This "reuse of parts" offers an evolutionary advantage over designing entirely new segments tau.ac.il. Research has linked this compound binding motifs to these protein themes, with particular themes frequently involved in this compound binding tau.ac.il. Computational pipelines have been developed to extract protein-adenine complexes from databases, structurally superimpose their this compound fragments, and detect the hydrogen bonds mediating the interaction, thereby identifying these recurring themes pnas.orgpnas.orgnih.govnih.gov. This approach has enabled the prediction of numerous proteins of unknown structure that are likely to bind this compound tau.ac.il. The finding that some themes bind only specific cofactors while others are shared by different cofactors further elucidates the structural and evolutionary relationships between these themes in various this compound-binding sites pnas.orgresearchgate.net.

Emergence of this compound Binding Motifs

Comparative Genomics and this compound's Conservation Across Domains of Life

Comparative genomics provides strong evidence for this compound's profound conservation and essentiality across all domains of life: Bacteria, Archaea, and Eukaryota oup.comnih.gov. This compound, as a constituent of DNA, RNA, and numerous coenzymes (such as ATP, NAD, FAD, and S-adenosylmethionine (SAM)), is one of the most abundant biochemical molecules, highlighting its fundamental and conserved roles nih.govtandfonline.comresearchgate.net.